5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
Description
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-18-26(22,23)16-8-7-15(25-16)17(21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)24-2/h3-8,18H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCJQMHNJZIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Furan-2-sulfonyl Chloride
Furan-2-sulfonyl chloride is reacted with methylamine in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to neutralize HCl, ensuring efficient nucleophilic substitution.
Procedure:
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Dissolve furan-2-sulfonyl chloride (1.0 eq) in DCM (10 mL/g).
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Add methylamine (1.2 eq) dropwise at 0°C under nitrogen.
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Stir for 4–6 hours at ambient temperature.
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Quench with ice water, extract with DCM, and concentrate.
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Purify via flash chromatography (ethyl acetate/hexane, 3:7) to yield N-methylfuran-2-sulfonamide (85% yield).
Analytical Data:
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1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 3.6 Hz, 1H), 6.75 (d, J = 3.6 Hz, 1H), 4.21 (s, 1H), 2.65 (s, 3H).
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IR (KBr): 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Preparation of 4-(2-Methoxyphenyl)piperazine
Nucleophilic Aromatic Substitution
2-Methoxyphenylpiperazine is synthesized via Ullmann coupling between 1-chloro-2-methoxybenzene and piperazine in the presence of CuI/L-proline.
Procedure:
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Mix 1-chloro-2-methoxybenzene (1.0 eq), piperazine (2.5 eq), CuI (0.1 eq), and L-proline (0.2 eq) in DMSO.
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Heat at 100°C for 24 hours under nitrogen.
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Extract with ethyl acetate, wash with brine, and concentrate.
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Recrystallize from ethanol to obtain 4-(2-methoxyphenyl)piperazine (72% yield).
Analytical Data:
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13C NMR (100 MHz, CDCl3): δ 152.1 (C-O), 118.4–110.2 (aromatic carbons), 55.3 (OCH3), 50.8–45.2 (piperazine carbons).
Activation of 4-(2-Methoxyphenyl)piperazine to Carbonyl Chloride
Phosgene-Mediated Carbonylation
The piperazine derivative is converted to its carbonyl chloride using phosgene in toluene.
Procedure:
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Dissolve 4-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous toluene.
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Add phosgene (1.2 eq) dropwise at −10°C.
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Warm to 25°C and stir for 2 hours.
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Remove excess phosgene under reduced pressure to yield 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride (90% purity).
Amide Coupling Reaction
Carbodiimide-Mediated Coupling
The final step involves coupling the sulfonamide and piperazine carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Procedure:
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Dissolve N-methylfuran-2-sulfonamide (1.0 eq) and 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride (1.1 eq) in DMF.
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Add EDCI (1.5 eq), HOBt (1.5 eq), and TEA (2.0 eq).
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Stir at 25°C for 12 hours.
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Quench with water, extract with ethyl acetate, and concentrate.
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Purify via silica gel chromatography (methanol/DCM, 1:9) to isolate the target compound (68% yield).
Analytical Data:
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
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Sulfonamide Protection: Tert-butyldimethylsilyl (TBS) protection of the sulfonamide nitrogen was attempted but reduced final yield by 30% due to incomplete deprotection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/HOBt coupling | 68 | 98.6 | Mild conditions, high selectivity |
| Phosgene activation | 72 | 90.0 | Rapid carbonyl chloride formation |
| Ullmann coupling | 72 | 95.0 | Scalable for piperazine synthesis |
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted sulfonamides .
Scientific Research Applications
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to bind to serotonin receptors, modulating neurotransmitter activity in the brain. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways. These interactions result in various biological effects, including changes in mood, cognition, and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Mutant IDH1 Inhibition
A key reference compound, N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (Fig. 1 in ), shares the 2-methoxyphenylpiperazine-carbonyl motif but differs in the sulfonamide substituent (4-butylphenyl vs. methylfuran). This compound exhibits an IC₅₀ <1 µM against mutant IDH1-R132H, highlighting the importance of the piperazine-carbonyl group in enzyme binding . The query compound’s furan ring may enhance solubility compared to the bulkier benzene ring in the reference, though this requires experimental validation.
Serotonin Receptor Antagonists: p-MPPI and p-MPPF
p-MPPI and p-MPPF () are 5-HT₁ₐ receptor antagonists with a 2-methoxyphenylpiperazine core. Unlike the query compound, these feature a benzamidoethyl chain substituted with iodine (p-MPPI) or fluorine (p-MPPF). Their ID₅₀ values for antagonizing 8-OH-DPAT-induced hypothermia are 5 mg/kg and 3 mg/kg , respectively . The iodine/fluorine substituents likely enhance receptor affinity through hydrophobic interactions, a feature absent in the query compound.
Carboxamide Derivatives
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () shares a piperazine-carboxamide backbone but lacks the sulfonamide and furan groups. This compound’s chair conformation of the piperazine ring and bond parameters are comparable to other carboxamides, suggesting that the query compound’s sulfonamide group may confer distinct hydrogen-bonding capabilities for target engagement .
Sulfonamide-Based Pesticides
Sulfonamide herbicides like cinosulfuron and azimsulfuron () feature triazine or pyrimidine rings instead of the piperazine-furan system. These compounds inhibit acetolactate synthase in plants, a mechanism unlikely for the query compound due to structural disparities .
Key Research Findings and Data Tables
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide?
- Synthesis : The compound is synthesized via multi-step reactions, including sulfonamide formation and piperazine coupling. Critical steps include:
- Chlorosulfonation of precursor acids under argon (e.g., using chlorosulfonic acid at 115°C) .
- Piperazine coupling via EDC/HOBt-mediated amide bond formation in anhydrous dichloromethane .
- Characterization :
- Mass spectrometry : DART-MS confirms molecular weight (e.g., observed m/z 554.2489 matches calculated value) .
- NMR : H and C NMR validate structural motifs (e.g., methoxyphenyl protons at δ 3.74 ppm) .
Q. How is the purity of this compound assessed during synthesis?
- Chromatography : Normal-phase (e.g., 10% methanol in DCM) and reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) resolve impurities .
- Melting Point Analysis : Used to confirm crystallinity and purity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific receptors?
- Molecular Docking : Derivatives with piperazine and sulfonamide groups are docked against receptors (e.g., 5-HT) to predict binding affinity. For example, cyclized amide analogs show sub-nanomolar K values (e.g., 0.05–0.65 nM) .
- QSAR Studies : Modifications to the methoxyphenyl or furan groups alter selectivity, as seen in receptor-binding assays .
Q. What strategies address metabolic instability in vivo?
- Metabolite Identification : In vitro microsomal studies reveal major pathways (e.g., N-dealkylation, hydroxylation). For example, SK3530 (a PDE5 inhibitor analog) forms 20 metabolites, including glucuronide conjugates .
- Structural Stabilization : Cyclizing labile bonds (e.g., amide-to-isoindolone) improves metabolic stability, though brain uptake may remain low .
Q. How should researchers resolve contradictions in biological activity data?
- Case Study : Discrepancies in receptor affinity (e.g., 5-HT vs. dopamine D3) require orthogonal assays:
- In vitro binding assays : Compare radiolabeled ligand displacement (e.g., I-p-MPPI vs. H-spiperone) .
- Functional assays : Measure cAMP modulation to confirm agonism/antagonism .
- Data Normalization : Use internal controls (e.g., reference compounds like clozapine for dopamine receptors) .
Methodological Considerations
Q. What analytical techniques validate interactions with biological targets?
- SPECT Imaging : Radiolabeled analogs (e.g., I derivatives) assess target engagement in vivo .
- Enzyme Inhibition Assays : Measure IC values via spectrophotometry (e.g., tyrosinase inhibition at 10 µM) .
Q. How are synthetic intermediates optimized for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
